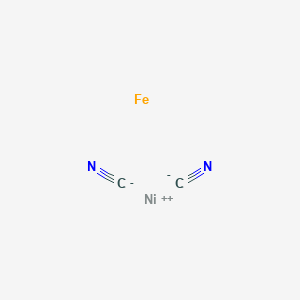
Nickel(2+) cyanide--iron (1/2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) cyanide–iron (1/2/1) is a coordination compound consisting of nickel, iron, and cyanide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(2+) cyanide–iron (1/2/1) can be synthesized through the reaction of nickel(II) salts with iron(II) salts in the presence of cyanide ions. One common method involves mixing aqueous solutions of nickel(II) nitrate and iron(II) sulfate with potassium cyanide. The reaction proceeds under controlled conditions, typically at room temperature, to form the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(2+) cyanide–iron (1/2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Cyanide ions in the compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide ions in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of nickel(III) or iron(III) complexes.
Reduction: Formation of nickel(I) or iron(I) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Nickel(2+) cyanide–iron (1/2/1) has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which Nickel(2+) cyanide–iron (1/2/1) exerts its effects involves coordination chemistry principles. The cyanide ions act as ligands, coordinating with the nickel and iron centers to form a stable complex. This coordination influences the electronic structure and reactivity of the metal centers, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Nickel(II) cyanide: A simpler coordination compound with only nickel and cyanide ions.
Iron(II) cyanide: Contains iron and cyanide ions, with different chemical properties compared to the nickel-iron complex.
Cobalt(II) cyanide: Another transition metal cyanide complex with cobalt instead of nickel or iron.
Uniqueness: Nickel(2+) cyanide–iron (1/2/1) is unique due to the presence of both nickel and iron in the same coordination environment. This dual-metal system provides distinct electronic and catalytic properties, making it valuable for specific applications that cannot be achieved with single-metal cyanide complexes.
Propriétés
Numéro CAS |
39346-02-6 |
|---|---|
Formule moléculaire |
C2FeN2Ni |
Poids moléculaire |
166.57 g/mol |
Nom IUPAC |
iron;nickel(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe.Ni/c2*1-2;;/q2*-1;;+2 |
Clé InChI |
KZNIBGAMFOBMLN-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[Fe].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


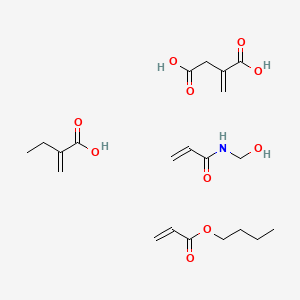
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
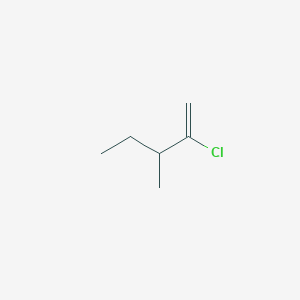
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
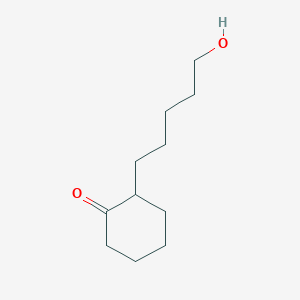
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
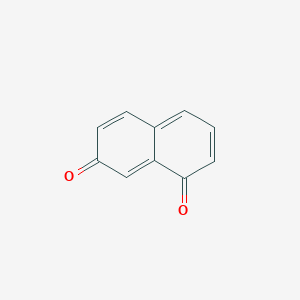
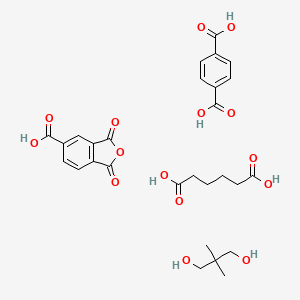

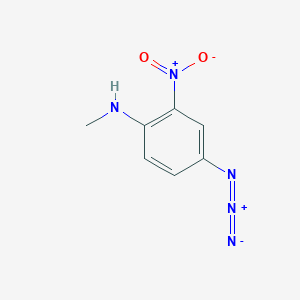
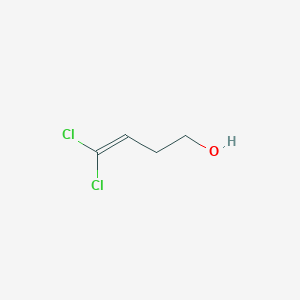
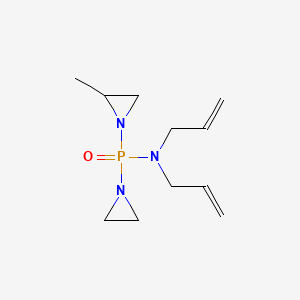
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
